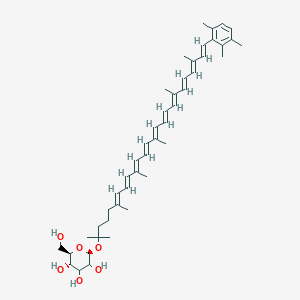

OH-Chlorobactene glucoside

Description

Structure

2D Structure

Properties

Molecular Formula |

C46H64O6 |

|---|---|

Molecular Weight |

713 g/mol |

IUPAC Name |

(2S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C46H64O6/c1-32(17-11-12-18-33(2)20-15-24-36(5)26-29-40-38(7)28-27-37(6)39(40)8)19-13-21-34(3)22-14-23-35(4)25-16-30-46(9,10)52-45-44(50)43(49)42(48)41(31-47)51-45/h11-15,17-24,26-29,41-45,47-50H,16,25,30-31H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,32-17+,33-18+,34-21+,35-23+,36-24+/t41-,42-,43?,44?,45+/m1/s1 |

InChI Key |

GYOAOIUWKMSJGW-QOGNVQSXSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2C(C([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C)C |

Synonyms |

OH-chlorobactene glucoside |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Oh Chlorobactene Glucoside

Microbial Sources and Environmental Niches

The presence of OH-chlorobactene glucoside is intrinsically linked to the microbial world, particularly to certain types of photosynthetic bacteria.

Identification of Primary Producer Organisms

The principal producers of this compound are green sulfur bacteria (GSB). wiley.com Notable among these are species within the genera Chlorobium and Chlorobaculum. For instance, Chlorobaculum tepidum (formerly known as Chlorobium tepidum) is a well-studied thermophilic green sulfur bacterium known to produce this compound and its derivatives. asm.orgnih.govresearchgate.netebi.ac.ukpnas.orgmontana.edunih.gov

While GSB are the primary source, research has also identified other bacterial lineages capable of synthesizing this compound. Strains of the genus Rhodococcus, which are not photosynthetic, have been found to produce this compound. tandfonline.comresearcher.lifephytojournal.comnih.gov Specifically, Rhodococcus sp. CIP, isolated from a soil sample, has been shown to produce this carotenoid along with related compounds. tandfonline.comnih.govresearchgate.net The presence of genes for producing modified carotenoids in bacteria not closely related to GSB suggests that the ability to synthesize these compounds may have been transferred between different bacterial groups over evolutionary time. nih.gov

Table 1: Primary Producer Organisms of this compound

| Bacterial Lineage | Specific Examples | Photosynthetic Capability |

|---|---|---|

| Green Sulfur Bacteria (GSB) | Chlorobaculum tepidum (Chlorobium tepidum) | Anoxygenic Photosynthesis |

| Actinobacteria | Rhodococcus sp. CIP | Non-photosynthetic |

Habitat-Specific Distribution Patterns

The distribution of this compound is dictated by the habitats of its producer organisms. Green sulfur bacteria are typically found in anoxic (oxygen-deficient), sulfide-rich aquatic environments where light can penetrate. wiley.com These include the lower layers of stratified lakes, marine and brackish water environments, and hot springs. wiley.commontana.edu Their ability to thrive in extremely low-light conditions allows them to occupy the lowermost parts of the photic zone in these stratified environments. wiley.com

In contrast, the discovery of this compound in Rhodococcus sp. CIP from a soil sample points to its presence in terrestrial ecosystems as well. phytojournal.comresearchgate.net Rhodococcus species are known for their wide distribution in various soil and water habitats, including those considered harsh or contaminated. nih.gov

Factors Influencing this compound Presence and Abundance in Natural Populations

The presence and quantity of this compound in natural microbial populations are influenced by a combination of genetic and environmental factors. For green sulfur bacteria, light intensity is a critical factor. wiley.com The unique light-harvesting systems of these bacteria, which contain bacteriochlorophylls and carotenoids like this compound, are adapted to specific light conditions. wiley.com The composition of carotenoids, including this compound derivatives, can vary between different strains of the same species, suggesting a genetic basis for this variation. ebi.ac.uk

In the case of Rhodococcus, the production of carotenoids, including this compound, is a characteristic of the genus, with different species producing different types of carotenes. phytojournal.com The production of these compounds in Rhodococcus sp. CIP was identified during screening for antioxidative carotenoids, suggesting that environmental pressures requiring antioxidant capabilities could influence its production. researchgate.net

Biosynthetic Diversity and Strain-Specific Production Variations

The biosynthesis of this compound is a multi-step enzymatic process. In green sulfur bacteria like C. tepidum, the pathway begins with the synthesis of the basic C40 carotenoid skeleton. asm.org The precursor, chlorobactene (B1254000), is then hydroxylated by the enzyme CrtC, followed by glucosylation and acylation to form this compound and its esters. asm.orgresearchgate.netnih.gov

Temporal and Spatial Dynamics of this compound Occurrence

The occurrence of this compound in the environment is not static but exhibits temporal and spatial dynamics. In stratified aquatic environments, the population of green sulfur bacteria, and consequently the concentration of their pigments, can fluctuate seasonally with changes in light, temperature, and nutrient availability. The spatial distribution is highly stratified, with these bacteria forming dense layers at specific depths where conditions are optimal. wiley.com

The presence of this compound in geographically and ecologically distinct environments—from thermophilic hot springs to terrestrial soil—underscores its varied spatial distribution. wiley.comphytojournal.com The temporal dynamics in soil ecosystems would likely be influenced by factors such as moisture, nutrient levels, and the presence of other microorganisms.

Bioindicator Potential in Environmental Monitoring Studies

The specific and restricted occurrence of this compound and its parent compound, chlorobactene, in green sulfur bacteria makes them valuable biomarkers for anoxic photic zone conditions. Their presence in sediment cores can be used to reconstruct past environmental conditions, indicating periods of water column stratification and anoxia.

While not as specific as the pigments of green sulfur bacteria, the production of certain pigments by other bacteria, such as the blue pigment in Vogesella indigofera, has been used to indicate the presence of contaminants like chromium. wiley.com The production of complex carotenoids like this compound by Rhodococcus species, which are known for their resilience in contaminated sites, could also hold potential as a bioindicator for specific environmental stressors, though more research is needed in this area. nih.gov The presence of carotenoid glycosides, a class to which this compound belongs, has been noted in studies of extremophilic organisms from environments like submarine hydrothermal systems, suggesting their potential as biomarkers for such extreme conditions. nih.govnih.gov

Biosynthesis and Enzymatic Pathways of Oh Chlorobactene Glucoside

Precursor Metabolic Pathways Leading to OH-Chlorobactene

The journey to synthesizing OH-chlorobactene begins with fundamental metabolic pathways that produce the necessary five-carbon building blocks. In the green sulfur bacterium Chlorobaculum tepidum, the synthesis of these isoprene (B109036) units occurs via the methylerythritol phosphate (B84403) (MEP) pathway. montana.edu This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in eukaryotes, archaea, and some other bacteria. nih.gov

Isoprenoid Pathway Intermediates

The MEP pathway generates two essential five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govarchive.org These molecules are the universal precursors for the biosynthesis of all terpenoids, including carotenoids. acs.org

The formation of the foundational C40 carotenoid backbone begins with the head-to-tail condensation of IPP and DMAPP molecules. archive.org An isoprenyl diphosphate synthase enzyme catalyzes the sequential addition of three IPP molecules to one DMAPP molecule, resulting in the formation of the C20 compound, geranylgeranyl diphosphate (GGPP). archive.orgacs.org GGPP is the direct precursor for the C40 carotenoid, phytoene (B131915). archive.org

Carotenoid Biosynthesis Branch Points Relevant to OH-Chlorobactene Formation

The biosynthesis of OH-chlorobactene from GGPP involves a series of desaturation, cyclization, and hydroxylation reactions, each catalyzed by specific enzymes. The pathway features critical branch points that determine the final carotenoid structure.

The initial step is the head-to-head condensation of two GGPP molecules to form the first C40 carotenoid, phytoene. archive.org In C. tepidum, the pathway then proceeds through a series of desaturation steps to produce lycopene (B16060), a linear carotenoid. This conversion is catalyzed by enzymes similar to those in plants and cyanobacteria, including a phytoene desaturase (CrtP) and a ζ-carotene desaturase (CrtQ), along with a cis-trans isomerase (CrtH). researchgate.net

Lycopene represents a major branch point in carotenoid biosynthesis. core.ac.ukplos.org In green sulfur bacteria, the enzyme lycopene cyclase (CruA) catalyzes the formation of a β-ring at one end of the lycopene molecule, producing the monocyclic γ-carotene. core.ac.uknih.gov This is a key divergence from pathways that would lead to the dicyclic β-carotene.

The subsequent conversion of γ-carotene to the aromatic carotenoid chlorobactene (B1254000) is catalyzed by the enzyme CrtU. montana.edu The final step before glucosylation is the hydroxylation of chlorobactene at the 1'-position of the cyclic end group to form OH-chlorobactene. This reaction is carried out by the enzyme CrtC. tum.deresearchgate.net

The key enzymes and intermediates in the pathway are summarized in the table below.

| Intermediate | Enzyme | Gene Name | Function |

| Pyruvate + Glyceraldehyde 3-phosphate | Multiple | Multiple | MEP pathway producing IPP and DMAPP montana.edu |

| IPP + DMAPP | Isoprenyl diphosphate synthase | Multiple | Formation of Geranylgeranyl diphosphate (GGPP) archive.orgacs.org |

| Geranylgeranyl diphosphate (GGPP) | Phytoene synthase | crtB | Condensation to Phytoene researchgate.net |

| Phytoene | Phytoene desaturase | crtP | Desaturation |

| ζ-Carotene | ζ-Carotene desaturase | crtQ | Desaturation |

| Neurosporene | Carotenoid isomerase | crtH | Isomerization and Desaturation to Lycopene researchgate.net |

| Lycopene | Lycopene cyclase | cruA | Cyclization to γ-Carotene core.ac.uknih.gov |

| γ-Carotene | γ-Carotene desaturase/methyltransferase | crtU | Aromatization to Chlorobactene montana.edu |

| Chlorobactene | Carotenoid 1'-hydroxylase | crtC | Hydroxylation to OH-Chlorobactene tum.deresearchgate.net |

| OH-Chlorobactene | Chlorobactene glucosyltransferase | cruC | Glucosylation to OH-Chlorobactene glucoside tum.deoup.com |

Glucosylation Mechanism of OH-Chlorobactene

The final modification in the formation of this compound is the attachment of a glucose molecule to the hydroxyl group of OH-chlorobactene. This glucosylation step is a crucial enzymatic reaction that alters the properties of the carotenoid.

Identification and Characterization of Glycosyltransferases Involved in this compound Formation (e.g., CruC)

Through comparative genomics and gene inactivation studies in Chlorobaculum tepidum, the gene responsible for the glucosylation of OH-chlorobactene has been identified. archive.orgtum.de The gene, designated cruC (with the locus tag CT1987), encodes the enzyme chlorobactene glucosyltransferase. archive.orgtum.deoup.comresearchgate.net Inactivation of the cruC gene in C. tepidum results in the absence of glucosylated carotenoids, confirming its function. tum.denih.gov This enzyme belongs to the broad family of glycosyltransferases, which catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. archive.orgmdpi.com In this case, CruC transfers a glucose molecule from a donor like UDP-glucose to the OH-chlorobactene acceptor. tum.de

The CruC enzyme exhibits a defined substrate specificity. Research has shown that the CruC gene product is a glucosyltransferase that specifically acts on the 1'-hydroxylated derivatives of γ-carotene and chlorobactene. nih.gov This indicates that the hydroxylation of the carotenoid by the CrtC enzyme is a prerequisite for the glucosylation step by CruC. nih.gov

Interestingly, analysis of carotenoid ratios in C. tepidum suggests that the enzymes responsible for these final modifications may have a higher affinity for derivatives of γ-carotene compared to those of chlorobactene. researchgate.net While chlorobactene is the major carotenoid, the ratio of this compound laurate to OH-γ-carotene glucoside laurate is significantly lower, implying more efficient conversion of the γ-carotene-derived substrate. researchgate.net

Generally, glycosyltransferases exhibit Michaelis-Menten kinetics, with K_m values for their nucleotide sugar substrates often in the low micromolar range. mdpi.com However, the kinetics can be complex, and some enzymes may show substrate inhibition at high acceptor concentrations. researchgate.netnih.gov Kinetic analyses of other carotenoid and flavonoid glycosyltransferases have been performed, revealing a wide range of catalytic efficiencies depending on the specific enzyme and substrates involved. tum.de For the CruC-catalyzed reaction, while the enzyme's function and substrate specificity are established archive.orgnih.gov, the precise rate and thermodynamic favorability remain areas for future investigation.

Structural Biology of OH-Chlorobactene Glucosyltransferases (e.g., active site, substrate binding)

The precise three-dimensional structure of OH-chlorobactene glucosyltransferase (CruC) from green sulfur bacteria has not yet been experimentally determined through methods like X-ray crystallography. The inherent membrane association of many carotenogenic enzymes, including glucosyltransferases, presents significant challenges for their purification and crystallization. d-nb.info However, insights into its potential structure and function can be inferred from bioinformatic analyses, homology modeling, and comparison with other characterized glycosyltransferases.

Phylogenetic analyses have shown that CruC from green sulfur bacteria, such as Chlorobium tepidum, forms a distinct clade within a larger group of carotenoid-specific glycosyltransferases that also includes those from the phylum Chloroflexi. asm.orgnih.gov These enzymes are part of the broader glycosyltransferase (GT) superfamily. Many GTs, particularly those in the GT1 family which utilize UDP-sugars, share a common structural fold known as the GT-B fold. This fold is characterized by two separate Rossmann-like domains with the active site located in the cleft between them. nih.gov It is plausible that CruC adopts a similar fold.

The active site of a glycosyltransferase is crucial for its function, involving the binding of both the nucleotide sugar donor and the acceptor substrate. In many UDP-dependent glycosyltransferases (UGTs), a highly conserved sequence motif, often referred to as the PSPG motif, is located in the C-terminal domain and is critical for binding the UDP-sugar donor. nih.govmdpi.com While the exact active site residues of CruC have not been experimentally validated, it is expected to contain residues that specifically recognize and bind the hydroxyl group of OH-chlorobactene and the UDP-glucose donor. The substrate binding mechanism likely involves a precise orientation of the OH-chlorobactene and UDP-glucose within the active site to facilitate the nucleophilic attack of the hydroxyl group of the carotenoid on the anomeric carbon of the glucose, leading to the formation of a glycosidic bond. researchgate.net Studies on other glycosyltransferases have shown that specific amino acid residues within the active site determine substrate specificity and regioselectivity. mdpi.comnih.gov Homology modeling based on the structures of related glycosyltransferases could provide valuable hypotheses about the key residues in the CruC active site responsible for substrate binding and catalysis, which could then be tested through site-directed mutagenesis studies. d-nb.inforesearchgate.net

Role of Nucleotide Sugars (e.g., UDP-Glucose) in Glucosylation

The biosynthesis of this compound is dependent on the availability of an activated sugar donor, which in this case is a nucleotide sugar. In vitro experiments with other bacterial carotenoid glucosyltransferases, such as the zeaxanthin (B1683548) glucosyltransferase (CrtX) from Erwinia herbicola, have demonstrated that uridine (B1682114) diphosphate glucose (UDP-glucose) is the specific glucose donor for the glycosylation of carotenoids. researchgate.netresearchgate.net This is a common theme in the biosynthesis of glycosides in a wide range of organisms, where the high-energy bond between the sugar and the nucleotide diphosphate provides the thermodynamic driving force for the transfer of the sugar moiety to the acceptor molecule. researchgate.net

The general reaction catalyzed by OH-chlorobactene glucosyltransferase (CruC) can be summarized as:

OH-chlorobactene + UDP-glucose → this compound + UDP

In this reaction, UDP-glucose serves as the high-energy substrate that donates the glucose molecule. The enzyme facilitates the transfer of the glucosyl group from UDP-glucose to the hydroxyl group of OH-chlorobactene. This process is a key step in modifying the properties of the carotenoid, increasing its polarity and potentially altering its localization and function within the cell. The resulting this compound can be further modified, for example, by acylation. nih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that is tightly regulated at the genetic level to ensure the appropriate production of this modified carotenoid in response to the cell's needs.

Identification and Cloning of Genes Encoding Biosynthetic Enzymes (e.g., cruC, cruD)

The genes responsible for the final steps in the biosynthesis of this compound laurate in the green sulfur bacterium Chlorobium tepidum have been identified through a combination of comparative genomics and gene inactivation studies. nih.govnih.gov The key enzymes are encoded by the following genes:

crtC : This gene encodes the carotenoid 1′,2′-hydratase, which is responsible for the hydroxylation of chlorobactene to form OH-chlorobactene. The inactivation of crtC in C. tepidum resulted in the absence of OH-chlorobactene and its derivatives. nih.gov

cruC (CT1987 in C. tepidum) : This gene encodes the OH-chlorobactene glucosyltransferase, which catalyzes the transfer of a glucose molecule from UDP-glucose to OH-chlorobactene. The gene was identified through comparative genomics, and its function was confirmed by insertional inactivation, which led to the loss of glycosylated carotenoids. nih.govnih.gov

cruD (CT0967 in C. tepidum) : This gene encodes the this compound lauroyltransferase, which acylates the glucose moiety of this compound with a laurate group. Inactivation of this gene resulted in the accumulation of this compound without the fatty acid ester. nih.govnih.gov

These genes have been cloned and characterized, providing the molecular tools to study their function and regulation in more detail. nih.govnih.gov

Transcriptional and Translational Control Mechanisms

The specific transcriptional and translational control mechanisms governing the expression of the cruC and cruD genes in green sulfur bacteria are not yet fully elucidated. However, general principles of bacterial gene regulation likely apply. The expression of these genes is expected to be controlled by regulatory proteins, such as transcription factors, that bind to specific DNA sequences in the promoter regions of the genes to either activate or repress transcription. acs.org

In many bacteria, genes involved in a specific metabolic pathway are often organized into operons, allowing for their coordinated expression. While cruC and cruD are not located adjacent to each other in the C. tepidum genome, their expression is likely coordinated with other genes in the carotenoid biosynthetic pathway to ensure a balanced production of the final product. nih.gov The regulation could occur at the level of transcription initiation, controlled by the availability of specific sigma factors that direct RNA polymerase to the promoters of these genes. acs.org Post-transcriptional regulation, including mRNA stability and translational control, may also play a role in fine-tuning the levels of the CruC and CruD enzymes. mdpi.com

Comparative Biosynthetic Strategies Across Diverse Organisms

The biosynthesis of this compound in green sulfur bacteria is part of a broader landscape of carotenoid biosynthesis that exhibits both conserved and divergent features across different organisms.

The initial steps of the carotenoid pathway in green sulfur bacteria, leading to the synthesis of lycopene, are similar to those found in cyanobacteria and plants. nih.gov This is in contrast to the pathway in most other bacteria. However, the enzymes involved in the later modification steps, including the cyclization, hydroxylation, glycosylation, and acylation of carotenoids in green sulfur bacteria, show more similarity to those found in filamentous anoxygenic phototrophs and some non-photosynthetic bacteria. asm.orgnih.gov This suggests a chimeric nature of the carotenoid biosynthetic pathway in green sulfur bacteria, likely resulting from horizontal gene transfer events during their evolution. asm.orgnih.gov

The glycosylation of carotenoids is a widespread modification found in many different bacterial phyla. nih.gov However, the specific glycosyltransferases involved can be quite diverse. For example, the CruC enzyme in C. tepidum is phylogenetically distinct from the CrtX glucosyltransferase found in Erwinia species, which glycosylates zeaxanthin. asm.orgresearchgate.net Similarly, cyanobacteria produce myxol-2'-fucoside, a glycosylated carotenoid, using a different set of enzymes. nih.gov The diversity of carotenoid glycosyltransferases and the variety of sugar moieties attached to carotenoids highlight the evolutionary plasticity of these pathways, which have been adapted to produce a wide array of structurally and functionally diverse molecules in different organisms. researchgate.netnih.gov

Metabolic Engineering Approaches for Investigating Biosynthesis Pathways

The biosynthetic pathway of this compound has been significantly elucidated through various metabolic engineering techniques. These approaches, primarily involving genetic manipulation and heterologous expression, have been instrumental in identifying and functionally characterizing the enzymes responsible for converting chlorobactene into its hydroxylated and glucosylated derivatives in green sulfur bacteria (GSB) like Chlorobaculum tepidum.

A combination of comparative genomics and gene inactivation has proven to be a powerful strategy. ebi.ac.uknih.gov By comparing the genomes of carotenoid-producing organisms, researchers can identify candidate genes that may be involved in specific biosynthetic steps. The function of these candidate genes is then verified by creating mutant strains through insertional inactivation, a process that disrupts the target gene. Analysis of the carotenoid profile of the resulting mutants can then confirm the gene's role in the pathway. ebi.ac.uknih.gov

For instance, in C. tepidum, the gene responsible for the 1',2'-hydroxylation of both γ-carotene and chlorobactene was identified as crtC. A mutant strain in which the crtC gene (CT0301) was inactivated was unable to produce OH-chlorobactene and its derivatives, leading to the accumulation of their non-hydroxylated precursors. asm.org This provided direct evidence for the function of CrtC as a carotenoid 1',2'-hydratase. asm.org

Similarly, the genes responsible for the subsequent glucosylation and acylation steps were identified. Through comparative genomics, two genes, CT1987 and CT0967, were pinpointed as likely candidates for the glucosyltransferase and acyltransferase, respectively. ebi.ac.uknih.gov Insertional inactivation of CT1987, subsequently named cruC, resulted in a mutant that could not produce this compound, confirming its role as the chlorobactene glucosyltransferase. ebi.ac.uknih.gov Likewise, inactivation of CT0967, named cruD, confirmed its function as the lauroyltransferase that acylates the glucoside moiety. ebi.ac.uknih.gov

Heterologous expression is another key metabolic engineering tool used to study this pathway. This technique involves expressing a gene of interest in a host organism that does not naturally produce the compound . nih.govasm.org For example, genes from GSB have been expressed in Escherichia coli strains that are engineered to produce precursor molecules like lycopene or γ-carotene. asm.org This allows for the functional characterization of individual enzymes in a controlled environment, away from the complex metabolic network of their native organism. The expression of cruA from C. tepidum in a lycopene-producing E. coli strain demonstrated its function as a lycopene monocyclase, a crucial step leading to the γ-carotene precursor of chlorobactene. asm.org

These metabolic engineering strategies have not only been crucial for dissecting the biosynthetic pathway of this compound but also for enabling the production of related carotenoids in heterologous hosts. For example, the expression of the β-carotene desaturase gene (crtU) from Brevibacterium in Rhodococcus erythropolis led to the production of the aryl carotenoid chlorobactene. nih.gov Further engineering of the host, such as knocking out the native β-carotene ketolase (crtO), improved the purity of the produced chlorobactene. nih.gov

The table below summarizes the key genes and enzymes involved in the later stages of this compound biosynthesis that have been characterized using metabolic engineering approaches.

| Gene | Enzyme | Function | Organism of Origin | Metabolic Engineering Approach | Finding |

| crtC (CT0301) | Carotenoid 1',2'-hydratase | Hydroxylation of γ-carotene and chlorobactene | Chlorobaculum tepidum | Gene inactivation | Mutant lacked OH-chlorobactene and OH-γ-carotene, confirming the gene's function. asm.org |

| cruC (CT1987) | Chlorobactene glucosyltransferase | Glucosylation of OH-chlorobactene | Chlorobaculum tepidum | Comparative genomics and gene inactivation | Mutant was unable to produce chlorobactene glucoside, verifying the gene's role. ebi.ac.uknih.gov |

| cruD (CT0967) | Chlorobactene lauroyltransferase | Acylation of this compound | Chlorobaculum tepidum | Comparative genomics and gene inactivation | Mutant could not perform the final acylation step, confirming the gene's function. ebi.ac.uknih.gov |

| cruA | Lycopene monocyclase | Cyclization of lycopene to γ-carotene | Chlorobaculum tepidum | Heterologous expression in E. coli | Confirmed the enzyme's role in producing the precursor for chlorobactene. asm.org |

| crtU | γ-carotene desaturase | Desaturation of γ-carotene to form chlorobactene | Chlorobaculum tepidum | Gene inactivation | Mutant accumulated γ-carotene and its derivatives, lacking chlorobactene. asm.org |

Biological Roles and Cellular Functions of Oh Chlorobactene Glucoside

Role in Microbial Physiology and Survival Mechanisms

OH-Chlorobactene glucoside is integral to the ability of certain bacteria to thrive in challenging environments. Its presence is linked to a variety of survival strategies, highlighting its importance in microbial adaptation.

This carotenoid is a key player in protecting cells from various environmental stressors. Research indicates that carotenoids, in general, are crucial for mitigating the damaging effects of oxidative stress, UV radiation, and desiccation. mdpi.comsciensage.info Specifically, glycosylated carotenoids like this compound are thought to provide enhanced protection.

The antioxidant properties of this compound and its derivatives are notable. nih.gov They exhibit potent quenching activity against singlet oxygen, a highly reactive oxygen species that can cause significant cellular damage. mdpi.comnih.gov Studies on related carotenoids from thermophiles suggest that these pigments are vital for survival at high temperatures and in the presence of oxidative stress. sciensage.info The unique structure of these carotenoids, often featuring hydroxyl and glucosyl groups, contributes to their stability and superior antioxidant capacity compared to non-thermophilic carotenoids. sciensage.info

While direct studies on this compound's role in UV radiation and desiccation tolerance are limited, the known functions of carotenoids in protecting against these stressors in other organisms suggest a similar protective role. mdpi.com For instance, carotenoids dissipate excess light energy as heat, preventing the formation of harmful reactive oxygen species. mdpi.comd-nb.info

The amphiphilic nature of this compound, possessing both a hydrophilic sugar moiety and a lipophilic polyene chain, allows it to integrate into cellular membranes. sciensage.infonih.gov This integration is crucial for maintaining membrane integrity, especially under stressful conditions.

In thermophilic organisms, carotenoids are essential for stabilizing membranes at high temperatures, which can otherwise increase membrane fluidity and permeability, making the cell vulnerable to damage. sciensage.info The presence of polar carotenoids within the lipid bilayer modifies membrane fluidity and can alter its permeability to small molecules, including oxygen. sciensage.info While research on Roseiflexus castenholzii indicates that carotenoid glucoside esters are primarily located in the cytoplasmic membranes, carotenes are found mainly in the chlorosomes. oup.com This specific localization suggests a dedicated role for these glycosylated carotenoids in membrane function.

In photosynthetic organisms like green sulfur bacteria, this compound and its derivatives play a dual role in both capturing light energy and protecting the photosynthetic apparatus from damage. researchgate.netresearchgate.net While the majority of light harvesting is carried out by other pigments within the chlorosome, carotenoids like this compound, which are specifically bound to the photosynthetic reaction center, have a crucial function. researchgate.netresearchgate.net

Recent studies have revealed that glycosylated carotenoids in green sulfur bacteria may function primarily in energy dissipation under high light conditions, rather than light harvesting. researchgate.net This controlled dissipation of excess energy is a vital photoprotective mechanism that prevents the formation of damaging reactive oxygen species. mdpi.comnih.gov Specifically, this compound laurate, a derivative, is closely associated with bacteriochlorophyll (B101401) layers in the reaction center and is thought to act as a direct quencher of excess excitation energy. pnas.orgpreprints.orgmdpi.com This function is critical for the organism's tolerance to oxygen. nih.gov

Membrane Stabilization and Permeability Modulation.

Interaction with Cellular Components and Macromolecules

The biological effects of this compound are mediated through its interactions with various cellular components, particularly lipids and proteins.

As mentioned previously, the structure of this compound facilitates its association with the lipid bilayer of cellular membranes. sciensage.infooup.com Cryo-electron microscopy studies of the photosynthetic reaction center from Chlorobaculum tepidum have provided detailed insights into these interactions. pnas.org

These studies show that this compound laurate is intimately associated with both the cytoplasmic and periplasmic bacteriochlorophyll layers within the reaction center's PscA subunit. pnas.orgpreprints.orgmdpi.com It is also found adjacent to lipid molecules like phosphatidylglycerol and monogalactosyldiacylglycerol. pnas.org This close proximity to both pigments and lipids underscores its role in the structural organization and function of the photosynthetic apparatus.

The specific binding of this compound derivatives to proteins within the photosynthetic reaction center suggests a modulatory role on their function. pnas.orgasm.org By acting as an energy quencher, it directly influences the photochemistry of the reaction center, protecting it from photodamage. nih.govpnas.org

While direct evidence for the modulation of other enzyme activities by this compound is not extensively documented, the known interactions of other carotenoids with proteins suggest this is a plausible mechanism. Carotenoids can influence protein function through direct binding, altering protein conformation, or by modifying the lipid environment surrounding membrane-bound proteins.

Association with Lipids and Membrane Proteins.

Signaling Pathways and Regulatory Mechanisms Involving this compound

Current scientific literature has not yet elucidated specific signaling pathways or direct regulatory mechanisms that are modulated by this compound. The primary characterized role of this molecule and its acylated derivatives, such as this compound laurate, is structural and functional within the photosynthetic apparatus of green sulfur bacteria (GSB). pnas.orgasm.org

Research indicates that these modified carotenoids are localized in the cytoplasmic membrane and are associated with the reaction center complexes, rather than the main light-harvesting chlorosomes. pnas.orgasm.orglipidbank.jp This specific localization suggests a crucial, albeit not fully understood, role in the biogenesis of photosystem proteins or in the photoprotection of the reaction centers within the membrane. pnas.orgasm.org It is hypothesized that these molecules may influence membrane properties, such as fluidity and permeability to oxygen, thereby indirectly affecting cellular processes. pnas.orgnih.gov However, direct evidence of this compound acting as a signaling molecule to trigger specific downstream cellular responses is currently lacking. The physiological significance of the glycosylation and acylation of chlorobactene (B1254000) is an area of ongoing investigation. asm.org

Developmental Roles in Producer Organisms (e.g., sporulation, biofilm formation)

There is currently no direct scientific evidence linking this compound to specific developmental processes such as sporulation or biofilm formation in its producer organisms, primarily the green sulfur bacteria (GSB). GSB are known to inhabit environments where they can be part of layered microbial mats or biofilms. frontiersin.orgnih.gov These bacteria are obligately anaerobic and phototrophic, and their position within such communities is dictated by the availability of light and reduced sulfur compounds. wikipedia.orgaimspress.com

While carotenoids, in general, can influence membrane properties which might be relevant for cell-to-cell interactions in a biofilm, a specific function for this compound in initiating or structuring biofilm formation has not been demonstrated. pnas.orgwikipedia.org Similarly, sporulation is not a known characteristic of green sulfur bacteria, which typically multiply by binary fission. wikipedia.orgsci-hub.se Therefore, a role for this compound in sporulation is not anticipated. The primary documented functions of this carotenoid remain centered on photosynthesis and photoprotection. asm.orgnih.gov

Comparative Analysis of Biological Functions with Other Glucosylated Carotenoids

Glucosylated carotenoids are found in various bacteria and exhibit a range of biological functions, primarily centered around antioxidant activity and structural roles within membranes and photosynthetic complexes. A comparative analysis highlights both commonalities and differences in their functions.

Antioxidant Properties:

The addition of a glucose moiety to a carotenoid can enhance its antioxidant activity, not by directly scavenging more free radicals, but by altering its affinity for reactive oxygen species and its localization within the cell. mdpi.com this compound, along with its derivatives, has been shown to possess potent antioxidative activities, particularly in quenching singlet oxygen. researchgate.netresearcher.life

A study on carotenoids from Rhodococcus sp. CIP allowed for a direct comparison of the 50% inhibitory concentration (IC50) for singlet oxygen quenching, demonstrating the high antioxidative potential of these compounds. mdpi.comresearchgate.net

| Carotenoid Derivative | IC50 for Singlet Oxygen Quenching (µM) | Producer Organism (Example) |

| This compound | 6.5 | Rhodococcus sp. CIP, Chlorobaculum tepidum |

| OH-4-keto-γ-carotene glucoside hexadecanoate | 7.3 | Rhodococcus sp. CIP |

| OH-γ-carotene glucoside | 9.9 | Rhodococcus sp. CIP |

| This compound hexadecanoate | 14.6 | Rhodococcus sp. CIP |

| This table presents the half maximal inhibitory concentration (IC50) for singlet oxygen quenching by various glucosylated carotenoids isolated from Rhodococcus sp. CIP. A lower IC50 value indicates a higher antioxidative activity. |

In comparison, other glucosylated carotenoids like myxoxanthophyll from cyanobacteria also play a significant role in photoprotection. nih.govmdpi.com While direct quantitative comparisons of antioxidant strength across all studies are challenging due to differing methodologies, the general consensus is that glycosylation enhances the protective capabilities of carotenoids against oxidative stress. mdpi.comnih.gov The aromatic end group of this compound is also considered favorable for high singlet oxygen quenching activity. mdpi.com

Structural and Functional Roles in Photosynthesis:

A key function of glucosylated carotenoids in photosynthetic organisms is their role within the photosynthetic apparatus. In green sulfur bacteria, this compound laurate is found in the reaction center complex, where it is thought to play a role in stabilizing the complex and participating in energy transfer and photoprotection. nih.govpnas.org It has been modeled as connecting the two pigment layers of the reaction center, capable of transferring energy to bacteriochlorophylls and quenching their excited states. nih.gov

This contrasts with the primary carotenoid, chlorobactene, which is mainly located in the light-harvesting chlorosomes. montana.edunih.gov Similarly, in the filamentous anoxygenic phototroph Chloroflexus aurantiacus, OH-γ-carotene glucoside esters are found in the cytoplasmic membrane, separate from the main carotenoids in the chlorosomes. asm.org In cyanobacteria, myxoxanthophyll (myxol-2′ fucoside) is another example of a glycosylated carotenoid with a critical structural and protective role. nih.govnih.govmdpi.com

Ecological Significance and Interspecies Interactions of Oh Chlorobactene Glucoside

Role in Microbial Community Dynamics

OH-Chlorobactene glucoside is a specialized pigment found in certain bacteria, such as the green sulfur bacterium Chlorobaculum tepidum and the soil actinobacterium Rhodococcus sp. CIP. asm.orgresearcher.lifephytojournal.com The presence of this compound is intrinsically linked to the ecological strategy of its producers. Green sulfur bacteria (GSB) are key players in anoxic, light-penetrated environments, such as the suboxic zones of stratified lakes and marine inlets. frontiersin.orgscribd.com They are obligate anaerobes known for their highly efficient light-harvesting systems, called chlorosomes, which allow them to thrive in extreme low-light conditions where other phototrophs cannot survive. asm.orgscribd.com The carotenoids within these systems, including derivatives like this compound, are crucial for this adaptation. nih.gov Similarly, bacteria of the genus Rhodococcus are noted for their metabolic versatility and persistence in harsh and contaminated environments, and their unique biosynthetic products contribute to this resilience. nih.govresearchgate.net

The production of this compound provides a distinct competitive advantage to the host organism, primarily through its role in photosynthesis and photoprotection.

Low-Light Adaptation: In green sulfur bacteria, carotenoids are fundamental to their ability to outcompete other photosynthetic organisms in the dimly lit, deeper layers of aquatic environments. asm.orgscribd.com The specific structure of carotenoids like this compound, particularly its aromatic end group, contributes to superior quenching of singlet oxygen, a harmful reactive oxygen species generated during photosynthesis. mdpi.com This photoprotective capability is essential for survival and allows GSB to dominate specific ecological niches. asm.org Studies on C. tepidum have shown that the ability to produce certain bacteriochlorophylls, which coexist with these carotenoids, confers a significant growth advantage at low light intensities. asm.org

Environmental Resilience: For organisms like Rhodococcus sp., the biosynthesis of rare carotenoids, including this compound, is associated with their ability to persist in challenging habitats. nih.govresearchgate.net These compounds possess potent antioxidative activities that protect the cell from oxidative stress, a common challenge in many soil and contaminated environments. researcher.lifephytojournal.comresearchgate.net

While these functions provide a clear competitive edge, there is currently no direct scientific evidence to suggest that this compound exerts allelopathic effects, which involve the release of biochemicals to inhibit the growth of competing organisms. Its advantage appears to be primarily physiological, enhancing the producer's fitness within its specific environmental niche.

Competitive Advantages Conferred by this compound Production

| Producing Organism | Ecological Niche | Competitive Advantage | Primary Mechanism | Source |

|---|---|---|---|---|

| Green Sulfur Bacteria (e.g., Chlorobaculum tepidum) | Anoxic, low-light aquatic environments | Dominance in light-limited zones | Efficient light-harvesting and photoprotection from reactive oxygen species. | asm.orgscribd.commdpi.com |

| Rhodococcus sp. CIP | Soil and contaminated sites | Persistence in harsh, stressful environments | Potent antioxidative activity, protecting against cellular damage. | phytojournal.comnih.govresearchgate.net |

The direct influence of this compound on biofilm formation has not been extensively studied. However, the organisms that produce it are often key components of microbial biofilms and mats. Green sulfur bacteria, for instance, typically form dense layers in stratified microbial mats, situated below cyanobacteria and purple sulfur bacteria, according to the gradients of light and hydrogen sulfide (B99878). researchgate.net

This compound belongs to the chemical class of simple glycolipids (SGLs). nih.gov In the broader context of microbial ecology, SGLs are recognized for their role as biosurfactants and are known to be involved in coordinating multicellular behaviors, including biofilm formation and swarming. nih.gov While it is plausible that this compound could play a structural or signaling role within these biofilms due to its amphiphilic nature and location in the cell membrane, specific research to confirm this function is lacking. oup.com

Contribution to Competitive Advantages or Allelopathic Effects.

Trophic Transfer and Biogeochemical Cycling

As a cellular component of primary producers, this compound is integrated into ecosystem-level processes through food webs and nutrient cycles.

Green sulfur bacteria and Rhodococcus are primary producers or decomposers at the base of microbial food webs.

Trophic Transfer: In their natural habitats, these bacteria are consumed by protists and other microbial grazers. This consumption facilitates the transfer of the carbon and energy stored in the bacterial biomass, including the this compound molecule, to higher trophic levels. Viral lysis also releases cellular contents into the environment.

Decomposition: Upon cell death, the bacteria are decomposed by other microorganisms. This process breaks down the cellular components, releasing this compound and its constituent parts (the carotenoid and glucose moieties) into the dissolved organic matter pool. Some Rhodococcus species are themselves important decomposers, particularly of hydrocarbons, and the production of biosurfactant-like molecules can aid in these processes. researchgate.net

The most significant impact of this compound on biogeochemical cycling is indirect, stemming from its vital role in the metabolism of its host organisms.

Carbon Cycle: By functioning as an accessory and photoprotective pigment in photosynthesis, the compound enables green sulfur bacteria to perform anoxygenic photosynthesis. nih.gov This process fixes inorganic carbon dioxide into organic matter, representing a major contribution to primary productivity in anoxic ecosystems. nih.gov

Sulfur and Nitrogen Cycles: Green sulfur bacteria are major contributors to global sulfur and nitrogen cycles. nih.gov They utilize reduced sulfur compounds (like hydrogen sulfide) as electron donors for photosynthesis and many are also capable of fixing atmospheric nitrogen. scribd.comnih.gov By supporting the health and growth of these bacteria, this compound indirectly facilitates these critical biogeochemical transformations.

Role of this compound Producers in Biogeochemical Cycles

| Biogeochemical Cycle | Role of Producing Organism (e.g., GSB) | Indirect Impact of this compound | Source |

|---|---|---|---|

| Carbon Cycle | Primary production via anoxygenic photosynthesis (CO2 fixation). | Enables efficient light harvesting and provides photoprotection, sustaining carbon fixation. | nih.gov |

| Sulfur Cycle | Oxidation of reduced sulfur compounds (e.g., H2S). | Supports the metabolic processes that drive sulfur oxidation. | scribd.comnih.gov |

| Nitrogen Cycle | Nitrogen fixation (conversion of N2 to ammonia). | Contributes to the overall cellular health required for the energy-intensive process of nitrogen fixation. | nih.gov |

Movement through Food Webs and Decomposition Processes.

Interactions with Phages or Other Pathogens

There is no direct research documenting specific interactions between this compound and bacteriophages or other pathogens. However, based on its chemical nature and cellular location, potential interactions can be hypothesized. Phage infection begins with the recognition of and binding to specific receptors on the bacterial cell surface. mdpi.com These receptors can include proteins, lipopolysaccharides (LPS), and other surface glycans. frontiersin.orgplos.org

Given that this compound is a glycolipid found within the cell membrane of its producers, it is theoretically possible that it could serve as a receptor for phage attachment or, conversely, act to mask other surface receptors from phage recognition. oup.comlipidbank.jpnih.gov The glucose moiety presents a potential binding target for a phage's receptor-binding proteins. However, without experimental evidence, this remains speculative.

Environmental Adaptations and Ecological Niche Specialization

The biosynthesis of this compound and its derivatives is not a ubiquitous trait among bacteria; rather, it is found in specific groups, suggesting a specialized role tied to their survival strategies and the ecological niches they occupy. This compound's presence in both photosynthetic and non-photosynthetic bacteria highlights its versatile function in adapting to diverse and often extreme environmental conditions. Research into its functions reveals a clear link between its chemical properties and the ability of producing organisms to thrive where others cannot.

In phototrophic organisms, particularly Green Sulfur Bacteria (GSB), and in stress-resistant non-photosynthetic bacteria like Rhodococcus, this compound is instrumental in environmental adaptation. For GSB, it is a key component of their unique photosynthetic machinery, allowing them to dominate in low-light, anoxic, and sulfidic aquatic environments. nih.govuni-muenchen.de For Rhodococcus, its potent antioxidant properties provide a crucial defense mechanism, enabling survival in harsh and oxidatively stressful habitats. nih.govmdpi.com

Adaptation to Low-Light and Anoxic Niches in Green Sulfur Bacteria

Green Sulfur Bacteria (GSB) are defined by their ability to perform anoxygenic photosynthesis in environments where light is scarce and oxygen is absent, such as the deeper layers of stratified lakes and seas. nih.govmdpi.com Their ecological success in these niches is largely due to a highly specialized photosynthetic apparatus, which includes unique light-harvesting antenna complexes called chlorosomes and a specific suite of carotenoids. nih.govmontana.edu

Aromatic carotenoids, including chlorobactene (B1254000) and its hydroxylated and glycosylated derivatives like this compound, are characteristic of GSB. uni-muenchen.describd.com These carotenoids absorb light in the 400-550 nm wavelength range, transferring the captured energy to bacteriochlorophylls. uni-muenchen.de While the primary carotenoid in many GSB is chlorobactene, minor amounts of its derivatives, such as this compound and its laurate ester, are consistently found. montana.edumontana.edu

Crucially, these modified carotenoids are not located in the main chlorosome antenna but are specifically associated with the photosynthetic reaction center complex in the cytoplasmic membrane. montana.edu This specific localization suggests a specialized and vital role beyond general light harvesting. One primary function is photoprotection; they efficiently quench harmful triplet states of bacteriochlorophylls that can form under light stress, preventing the generation of damaging reactive oxygen species—a critical function even in an anaerobic environment. montana.edu The glycosylation and acylation (e.g., with a laurate ester) may anchor the carotenoid within the membrane and facilitate specific interactions with the proteins of the reaction center, potentially providing structural stability to the complex. mdpi.com The presence of these specialized carotenoids is a key physiological feature that defines the narrow ecological niche of GSB. nih.gov

Role in Oxidative Stress Resistance in Rhodococcus

The genus Rhodococcus is noted for its metabolic versatility and remarkable resilience to a wide array of environmental stresses, including oxidative stress, desiccation, and toxic compounds. nih.gov This allows them to inhabit diverse and often harsh ecological niches. nih.gov While not photosynthetic, some Rhodococcus species produce a variety of carotenoids, including the rare aromatic carotenoid this compound and its acylated derivatives. nih.govnih.gov

In these non-photosynthetic bacteria, the primary role of this compound is not light harvesting but rather potent antioxidant activity. mdpi.comnih.gov Research has demonstrated that this compound is a highly effective quencher of singlet oxygen (¹O₂), a very reactive and damaging oxygen species. mdpi.com One study measured the ¹O₂ quenching activity of several related carotenoids isolated from Rhodococcus sp. CIP, as shown in the table below.

Singlet Oxygen (¹O₂) Quenching Activity of Carotenoids from Rhodococcus sp. CIP

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| This compound | 6.5 | nih.gov |

| OH-4-keto-γ-carotene glucoside hexadecanoate | 7.3 | nih.gov |

| OH-γ-carotene glucoside | 9.9 | nih.gov |

| This compound hexadecanoate | 14.6 | nih.gov |

IC₅₀ represents the concentration required to inhibit 50% of the singlet oxygen. A lower value indicates higher antioxidant activity.

This strong antioxidative capacity is a key environmental adaptation. The production of these carotenoids is directly linked to the ability of Rhodococcus to withstand oxidative damage, contributing to its persistence in competitive and stressful environments. nih.govscilit.com This biosynthetic capability provides a distinct competitive advantage over other microorganisms in the same habitat. nih.gov

Interspecies Interactions

Direct evidence for this compound mediating interspecies interactions is limited, but the distribution and function of carotenoids provide some clues. Carotenoids and their derivatives are known to mediate interactions in various ecosystems, from attracting pollinators in plants to signaling in fungi. nih.gov

A notable case study is the phototrophic consortium "Chlorochromatium aggregatum," a highly structured symbiosis where multiple GSB epibionts surround a single motile central bacterium. uni-muenchen.dedntb.gov.ua This arrangement allows the non-motile, photosynthetic GSB to be moved toward optimal conditions for light and sulfide. science.gov Interestingly, analysis of the carotenoid content of the GSB epibiont (Chlorobium chlorochromatii) revealed that while it produces chlorobactene, it is characterized by the absence of derivatives like this compound. uni-muenchen.de This finding suggests that this specific compound is not essential for establishing this particular symbiotic relationship and that its production may be selectively lost or repressed in the context of this close interaction.

In the case of Rhodococcus, the production of specialized secondary metabolites, including unique carotenoids, is considered part of its strategy for competing with other microorganisms. nih.gov While not a direct signaling molecule in the traditional sense, the enhanced survival under oxidative stress conferred by this compound allows Rhodococcus to better compete and maintain its population within a complex microbial community.

Occurrence and Function of this compound and Derivatives

| Organism/Group | Compound(s) | Ecological Role/Function | Habitat | Reference |

|---|---|---|---|---|

| Green Sulfur Bacteria (e.g., Chlorobaculum tepidum) | This compound laurate | Photoprotection and structural role in the photosynthetic reaction center. Adaptation to low-light. | Anoxic, sulfidic aquatic environments | montana.edumontana.edu |

| Rhodococcus sp. CIP | This compound, this compound hexadecanoate | Potent antioxidant (singlet oxygen quenching). Adaptation to oxidative stress. | Soil | nih.govnih.gov |

| GSB Epibiont (Chlorobium chlorochromatii) of "Chlorochromatium aggregatum" | Absent | Compound is not produced, indicating it is not essential for this specific symbiotic interaction. | Freshwater aquatic environments | uni-muenchen.de |

Advanced Analytical Methodologies for Oh Chlorobactene Glucoside Research

Extraction and Purification Techniques for Academic Study

The initial and critical steps in researching OH-Chlorobactene glucoside involve its efficient extraction from biological sources and subsequent purification to remove interfering compounds. researcher.lifenih.gov These processes are foundational for obtaining a sample of sufficient purity for detailed structural and functional analysis.

Solvent Systems Optimization for Glucosylated Carotenoids

The extraction of glucosylated carotenoids, such as this compound, is highly dependent on the choice of solvents. Due to their amphipathic nature, possessing both a nonpolar polyene chain and a polar glucose moiety, a single solvent is often insufficient for effective extraction. mdpi.comomicsonline.org Researchers typically employ solvent mixtures to optimize the solubility and recovery of these compounds.

Commonly used solvents for carotenoid extraction include acetone (B3395972), methanol, ethanol, and mixtures like hexane/isopropanol. omicsonline.orgnih.gov Acetone is noted for its ability to dissolve both carotenes and the more polar xanthophylls. mdpi.com For glucosylated carotenoids specifically, biphasic solvent systems are often optimized. A study on the related glycosylated carotenoid, myxoxanthophyll, utilized various ratios of n-heptane, ethanol, and water to achieve an ideal partition coefficient (K) for separation using high-performance countercurrent chromatography (HPCCC). mdpi.com The optimization process aims for a balance where the target compound is sufficiently soluble while allowing for separation from other cellular components. mdpi.com

The extraction process itself can be enhanced by physical methods such as ultrasonication, which aids in disrupting cell walls and improving solvent penetration. omicsonline.orgmdpi.com Temperature is another critical parameter, with extractions often performed under controlled, mild temperatures (e.g., below 50-65°C) to prevent thermal degradation of the carotenoid. nih.gov

Table 1: Solvent Systems and Extraction Parameters for Glucosylated Carotenoids

| Carotenoid Type | Solvent System | Extraction Method | Key Parameters | Source |

| Glucosylated Carotenoids | n-heptane–ethanol–water | High-Performance Countercurrent Chromatography (HPCCC) | Volume ratio (e.g., 2:4:4), Partition coefficient (K), Settling time, Density difference | mdpi.com |

| General Carotenoids | Acetone, Methanol, Ethanol, Hexane/Isopropanol | Ultrasonication, Maceration | Temperature (<50-65°C), Solvent polarity | omicsonline.orgnih.gov |

| Myxoxanthophyll | n-heptane:EtOH:H₂O (2:4:4, v/v/v) | HPCCC | Flow rate (4 mL/min), Temperature (28°C), Rotational speed (1400 rpm) | mdpi.comresearchgate.net |

Chromatographic Separation Methods (e.g., HPLC, UHPLC, HILIC, SFC, TLC)

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the crude extract. The choice of method depends on the polarity of the target compound and the desired purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC with C18 or C30 columns is a standard and powerful technique for separating carotenoids. oup.comnih.govbepls.com The use of C30 columns can provide enhanced separation for structurally similar carotenoid isomers. UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. lcms.cz In the analysis of pigments from Chlorobium tepidum, HPLC on a C18 μBondapak column was utilized to separate various carotenoids, including this compound esters. oup.compageplace.de

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds that are poorly retained on reversed-phase columns. chromatographyonline.comchromatographytoday.com This makes it a valuable tool for the purification of glucosylated carotenoids. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water). chromatographytoday.com This technique allows for the retention and separation of polar analytes based on their partitioning into the water-enriched layer on the stationary phase. lcms.czchromatographytoday.com

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering an orthogonal separation to reversed-phase LC. nih.govchromatographyonline.com It is particularly effective for separating lipids and related compounds, where lipids can be separated based on their class. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method often used for initial screening and optimization of separation conditions before scaling up to HPLC or other column chromatography methods. omicsonline.orgbepls.com Different solvent systems can be quickly tested on TLC plates to determine the best mobile phase for separating the target carotenoid. bepls.com

Advanced Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution. nih.gov For carotenoids, SPE offers a rapid and efficient alternative to traditional liquid-liquid extraction, often reducing solvent consumption. nih.gov

In SPE, a sample is passed through a cartridge containing a solid adsorbent. The selection of the sorbent material is crucial and depends on the properties of the analyte. For carotenoids, common SPE sorbents include C18, C30, diol, and silica (B1680970). nih.gov C18 and C30 cartridges show high retention for both polar (like lutein) and nonpolar (like beta-carotene) carotenoids, making them suitable for the broad-spectrum extraction of carotenoids. nih.gov Diol and silica cartridges, being more polar, exhibit good retention for more polar carotenoids like xanthophylls. nih.gov An optimized SPE protocol involves careful selection of the sorbent, conditioning solvents, loading conditions, washing steps to remove impurities, and the final elution solvent to recover the purified carotenoid.

Spectroscopic Characterization for Structural Elucidation in Research Contexts

Once a purified sample of this compound is obtained, various spectroscopic methods are employed to determine its precise chemical structure, including its stereochemistry and glycosidic linkage. researcher.lifenih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of organic compounds. nih.govlibretexts.org For this compound, NMR is essential for confirming the identity of the sugar moiety, determining the anomeric configuration (α or β) of the glycosidic bond, and establishing the linkage position of the glucose to the carotenoid backbone. researcher.life

¹H NMR provides information about the chemical environment of hydrogen atoms, allowing for the assignment of protons in both the carotenoid and glucose parts of the molecule. nih.gov The chemical shifts and coupling constants of the anomeric proton are particularly diagnostic for determining the stereochemistry of the glycosidic linkage. The observation of exchangeable hydroxy protons in the glucose unit can provide further structural information and insights into hydrogen bonding. slu.se ¹³C NMR complements the proton data by providing information on the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, ultimately allowing for the complete assignment of the structure.

Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. researcher.lifenih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to probe the structure further by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. csic.es The fragmentation pattern provides valuable information about the structure of the molecule. For a glycosylated carotenoid like this compound, a characteristic fragmentation would be the loss of the glucose unit (a neutral loss of 162 Da), which helps to confirm the presence and mass of the sugar moiety. Further fragmentation of the carotenoid backbone can provide information about its specific structure. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have also been successfully applied to the analysis of carotenoids. asm.org

Table 2: Spectroscopic Data for Carotenoid Glucoside Analysis

| Technique | Information Obtained | Key Data Points for this compound | Source |

| NMR Spectroscopy | |||

| ¹H NMR | Proton environment, stereochemistry | Chemical shifts of olefinic, methyl, and sugar protons; Anomeric proton coupling constant | nih.gov |

| ¹³C NMR | Carbon skeleton | Chemical shifts of all carbon atoms | pageplace.de |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity, linkage analysis | Correlation peaks establishing bonds between specific protons and carbons, confirming the glucose attachment point | slu.se |

| Mass Spectrometry | |||

| High-Resolution MS (HRMS) | Accurate mass, molecular formula | Precise m/z value to confirm elemental composition | researchgate.netijfsab.com |

| MS/MS | Fragmentation patterns, structural confirmation | Neutral loss of the glucoside moiety (162 Da), fragmentation of the carotenoid backbone | csic.esnih.gov |

Quantitative Analysis Methods in Biological and Environmental Samples

Accurate quantification of this compound in complex samples such as bacterial cultures or environmental matrices requires highly sensitive and selective methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose.

The development of a robust LC-MS/MS assay for this compound involves several critical steps. First, an efficient extraction method is required to isolate the carotenoid from the sample matrix. A common procedure involves the use of organic solvents like acetone and methanol. oup.com Subsequently, chromatographic separation is optimized to resolve this compound from other pigments and interfering compounds. Reversed-phase high-performance liquid chromatography (HPLC) with a C18 or C30 column is frequently employed for carotenoid analysis. oup.comcsic.es

The mass spectrometer is then tuned for the specific detection of this compound. Atmospheric pressure chemical ionization (APCI) is often the preferred ionization technique for carotenoids as it typically yields a strong protonated molecule [M+H]⁺. nih.gov For this compound, with a molecular weight of 712.9 g/mol , the precursor ion would be m/z 713.9. Tandem mass spectrometry (MS/MS) involves the fragmentation of this precursor ion to produce characteristic product ions, which are then monitored for highly selective quantification.

Validation of the LC-MS/MS assay is crucial to ensure its accuracy and reliability. This process involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

| Parameter | Typical Approach for Carotenoid Analysis | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 or C30 | oup.comcsic.es |

| Mobile Phase | Gradient of methanol, acetonitrile, and water | csic.es |

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Mass Spectrometry Mode | Selected Reaction Monitoring (SRM) | nih.gov |

To quantify this compound, a calibration curve is generated by analyzing a series of standard solutions of the purified compound at known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to the data points. nih.govifremer.fr The resulting equation of the line allows for the determination of the concentration of this compound in unknown samples based on their measured peak areas. A good linearity is typically indicated by a coefficient of determination (R²) greater than 0.99. nih.gov

The sensitivity of the method is evaluated by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the chromatographic peak, with a ratio of 3 for LOD and 10 for LOQ being common benchmarks. ifremer.fr For trace analysis of carotenoids, LC-MS/MS methods can achieve sensitivities in the femtomole range. nih.gov

Isotope dilution mass spectrometry (IDMS) is considered the most accurate method for the absolute quantification of organic molecules, including carotenoids. nih.govunisa.edu.au This technique involves the use of a stable isotope-labeled internal standard of the analyte of interest. For this compound, this would ideally be a version of the molecule where one or more atoms (e.g., ¹²C or ¹H) are replaced with their heavier stable isotopes (e.g., ¹³C or ²H).

The isotopically labeled standard is added to the sample at a known concentration before extraction and analysis. Since the labeled and unlabeled forms of the compound have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By measuring the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard, a highly accurate and precise quantification can be achieved, as this ratio is largely unaffected by variations in extraction efficiency or matrix effects. researchgate.net While the synthesis of a specific isotope-labeled standard for this compound is a significant undertaking, the principle has been successfully applied to other carotenoids, demonstrating its potential for high-accuracy studies. nih.govunisa.edu.au

Calibration Curve Generation and Method Sensitivity Assessment.

Imaging Techniques for Localization Studies (e.g., Confocal Microscopy, Raman Spectroscopy)

Understanding the subcellular localization of this compound is crucial for elucidating its biological function. Advanced imaging techniques provide the means to visualize the distribution of this carotenoid within bacterial cells.

Confocal Raman microscopy is a powerful, non-destructive technique for mapping the distribution of specific molecules in biological samples. nih.gov Carotenoids, due to their conjugated polyene chain, produce strong and characteristic Raman scattering signals, particularly when excited with a laser wavelength that is in resonance with their electronic absorption. This resonance enhancement allows for the detection of carotenoids with high sensitivity and specificity. researchgate.net By scanning the laser across a bacterial cell and collecting a Raman spectrum at each point, a detailed map of the carotenoid distribution can be generated. Studies on related bacteria have used this technique to localize carotenoids within cellular compartments. oup.com It is expected that this compound, being a major carotenoid in certain bacteria, could be similarly localized to structures like the cell membrane or the chlorosome baseplate.

Cryo-electron microscopy (cryo-EM) provides high-resolution structural information about cellular components in their near-native state. This technique has been instrumental in studying the architecture of chlorosomes, the primary light-harvesting complexes in green sulfur bacteria. researchgate.netnih.gov Cryo-EM studies have revealed the lamellar organization of bacteriochlorophylls and associated pigments within the chlorosome. asm.orgrsc.org While individual molecules as small as this compound are not typically resolved directly, cryo-EM can provide contextual information about the cellular structures where this carotenoid is located, such as the chlorosome envelope or the underlying cell membrane. cuni.czpnas.org

Omics-Based Approaches for Integrated Analysis (e.g., Metabolomics, Proteomics, Transcriptomics)

"Omics" technologies offer a holistic view of the biological processes related to this compound by simultaneously analyzing large sets of molecules such as metabolites, proteins, and transcripts.

Metabolomics studies aim to comprehensively identify and quantify the small-molecule metabolites within a biological system. In the context of this compound, metabolomic analyses of green sulfur bacteria like Chlorobaculum tepidum can reveal the levels of this carotenoid and its precursors in the biosynthetic pathway. researchgate.netcabidigitallibrary.orgscience.gov This provides insights into the metabolic flux and regulation of carotenoid production under different growth conditions.

Proteomics focuses on the large-scale study of proteins. By identifying and quantifying the proteins present in a cell or a specific cellular compartment, proteomics can shed light on the enzymes involved in the biosynthesis of this compound. researchgate.netmdpi.com For example, proteomic analysis of chlorosome-depleted membranes can help identify the enzymes responsible for the final steps of this compound synthesis, which are known to occur in the cytoplasmic membrane. nih.gov

Transcriptomics involves the study of the complete set of RNA transcripts in a cell. By measuring the expression levels of genes, transcriptomics can identify which genes involved in the carotenoid biosynthetic pathway are active under specific conditions. frontiersin.org Studies on green sulfur bacteria have used transcriptomics to understand how the expression of genes encoding carotenoid biosynthetic enzymes is regulated in response to environmental cues. scienceopen.commontana.edunih.gov

Integrating data from these omics approaches provides a powerful framework for understanding the complete biological system surrounding this compound, from the genes that encode the biosynthetic enzymes to the final accumulation and function of the carotenoid molecule.

Future Directions and Emerging Research Avenues for Oh Chlorobactene Glucoside

Elucidation of Uncharted Biosynthetic Enzymes and Regulatory Elements

The biosynthetic pathway of OH-chlorobactene glucoside in green sulfur bacteria (GSB) has been largely elucidated, but key enzymatic steps and regulatory networks remain to be fully characterized. nih.govsmolecule.com The pathway involves the conversion of γ-carotene to chlorobactene (B1254000), followed by hydroxylation and glycosylation. nih.govmdpi.com While the enzymes responsible for the initial steps leading to lycopene (B16060) are similar to those in cyanobacteria and plants, the subsequent modifications are unique to GSB. nih.gov

Genetic and genomic analyses have identified several key genes, including cruC (chlorobactene glucosyltransferase) and cruD (chlorobactene lauroyltransferase). ebi.ac.uk However, the specific enzymes responsible for the hydroxylation of chlorobactene to form the OH-chlorobactene precursor have not been definitively identified. Further research is needed to isolate and characterize these hydroxylases.

Moreover, the regulatory elements that control the expression of these biosynthetic genes are poorly understood. While some transcription factors involved in carotenoid biosynthesis have been identified in other organisms, their homologs and specific functions in GSB are yet to be determined. researchgate.neteuropa.eu Understanding these regulatory networks is crucial for comprehending how GSB modulate the production of this compound in response to environmental cues.

Future research should focus on:

Functional characterization of putative hydroxylase enzymes.

Identification of transcription factors and other regulatory proteins that control the expression of carotenoid biosynthesis genes in GSB.

Investigating the role of post-transcriptional and post-translational modifications in regulating enzyme activity.

Investigation of Novel Biological Functions in Understudied Organisms

This compound is a characteristic carotenoid of green sulfur bacteria (GSB), a group of obligately anaerobic photoautotrophic bacteria. wikipedia.orgresearchgate.net In these organisms, it plays a crucial role in light harvesting and photoprotection. asm.orgasm.org Specifically, it is a major component of the chlorosomes, the highly efficient light-harvesting antennae of GSB. montana.edupnas.org The glycosylated nature of this carotenoid likely influences its localization and function within the chlorosome and reaction center complexes. nih.govnih.gov

While its primary functions in GSB are relatively well-established, the potential biological roles of this compound and similar carotenoid glucosides in other, less-studied organisms remain an open area of investigation. For instance, homologs of the genes responsible for carotenoid glycosylation have been found in various non-photosynthetic bacteria. ebi.ac.uk The function of these modified carotenoids in heterotrophic bacteria is currently unknown but could be related to membrane stability, antioxidant defense, or signaling. nih.gov

Emerging research should explore:

The presence and distribution of this compound and its derivatives in a wider range of microbial phyla.

The functional significance of carotenoid glycosylation in non-photosynthetic bacteria.

The potential for these molecules to act as signaling compounds or to mediate interactions between different organisms.

Exploration of Ecological Roles in Complex Microbial Consortia

Green sulfur bacteria (GSB) are key players in anoxic, sulfide-rich environments where they form complex microbial consortia. researchgate.netresearchgate.net In these communities, GSB often exist in syntrophic relationships with sulfur- and sulfate-reducing bacteria, contributing to biogeochemical sulfur cycling. researchgate.net The carotenoids produced by GSB, including this compound, likely play a significant ecological role within these consortia.